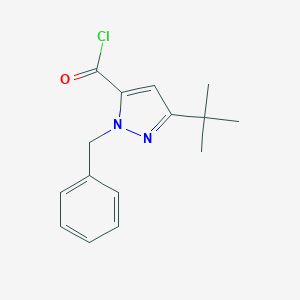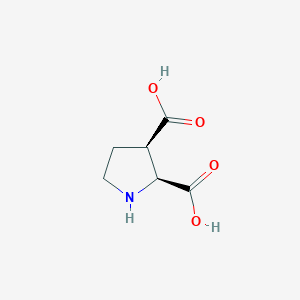
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is an amino acid that is commonly found in proteins. It is a non-essential amino acid, meaning that the body can synthesize it on its own. However, L-proline can also be obtained from dietary sources such as meat, dairy, and eggs. L-proline is an important building block for collagen, a protein that is found in connective tissues such as skin, tendons, and cartilage. In addition, L-proline has been found to have various scientific research applications in fields such as biochemistry, pharmacology, and neuroscience.
作用机制
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in various biochemical pathways in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is a precursor for the synthesis of collagen, which is important for the structure and function of connective tissues. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in the synthesis of neurotransmitters such as glutamate and GABA, which are important for brain function. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to modulate the activity of various enzymes, such as those involved in the metabolism of glucose and lipids.
生化和生理效应
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have wound healing properties and has been used in the treatment of skin ulcers and burns.
实验室实验的优点和局限性
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is readily available and relatively inexpensive. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is stable and easy to handle. However, there are also some limitations to using (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be difficult to dissolve in water, which may limit its use in certain experiments. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be toxic at high concentrations, which may limit its use in certain cell culture experiments.
未来方向
There are many potential future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied further as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied as a potential treatment for other diseases such as arthritis and cancer. Further research could also be done on the biochemical pathways involved in the synthesis and metabolism of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, which could lead to a better understanding of its physiological effects. Finally, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be further studied as a chiral building block for the synthesis of pharmaceuticals and agrochemicals.
合成方法
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the body from other amino acids, such as glutamate, or it can be obtained from dietary sources. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory through various methods, such as the Strecker synthesis, the Gabriel synthesis, and the Hantzsch synthesis.
科学研究应用
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various scientific research applications. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer.
属性
CAS 编号 |
188956-37-8 |
|---|---|
产品名称 |
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2S,3R)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
InChI 键 |
GLQKHRAKKLRGNR-DMTCNVIQSA-N |
手性 SMILES |
C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
规范 SMILES |
C1CNC(C1C(=O)O)C(=O)O |
同义词 |
2,3-Pyrrolidinedicarboxylicacid,(2R,3S)-rel-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



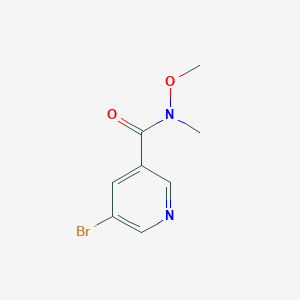
![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
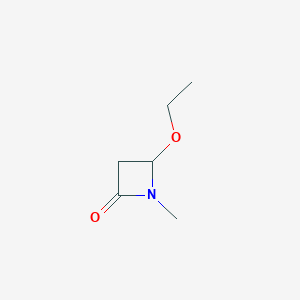
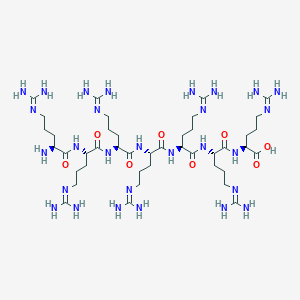
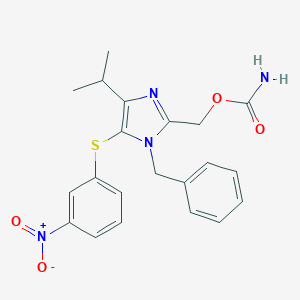
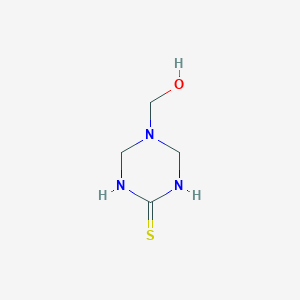


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)
![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)
